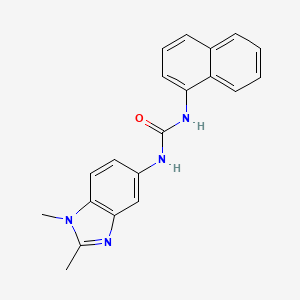![molecular formula C16H34N2 B5731311 (4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)
(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It is a derivative of the psychedelic drug 2C-B and has been used in scientific research to study its effects on the central nervous system.
Wirkmechanismus
(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine acts as a partial agonist of the serotonin 5-HT2A receptor, which results in the activation of the receptor and subsequent downstream signaling pathways. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine are similar to those of other phenethylamines, such as 2C-B. It has been found to produce psychedelic effects, including altered perception, enhanced mood, and increased empathy. It has also been found to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine in lab experiments include its potency and selectivity for the serotonin 5-HT2A receptor, which allows for more precise and targeted studies of this receptor. However, its psychedelic effects and potential cardiovascular complications limit its use in certain types of experiments, particularly those involving human subjects.
Zukünftige Richtungen
Future research on (4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine could focus on its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, further studies could investigate the effects of (4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine on other serotonin receptors and their downstream signaling pathways, which could provide insights into the mechanisms underlying its psychedelic effects. Finally, research could be conducted to develop safer and more effective analogs of (4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine for use in scientific research.
Synthesemethoden
The synthesis of (4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine involves the reaction of 2,5-dimethoxybenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form 2,5-dimethoxycyclohexanone. This intermediate is then reacted with tert-butylamine and dimethylamine to yield (4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine.
Wissenschaftliche Forschungsanwendungen
(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Eigenschaften
IUPAC Name |
N'-(4-tert-butylcyclohexyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2/c1-7-18(13-12-17(5)6)15-10-8-14(9-11-15)16(2,3)4/h14-15H,7-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHMKTRJJCAZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-tert-butylcyclohexyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)

![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)



![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)


![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)
